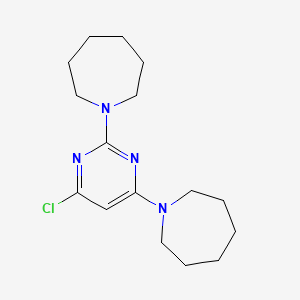![molecular formula C22H24N6OS2 B11663050 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate](/img/structure/B11663050.png)
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with amino groups and a morpholine carbodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with 3-methylphenylamine in the presence of a base such as sodium carbonate. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride.
Introduction of the Morpholine Carbodithioate Moiety: The morpholine carbodithioate group is introduced by reacting the intermediate triazine compound with morpholine and carbon disulfide. This step is typically performed under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted triazine derivatives.
科学的研究の応用
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes by altering the redox state of biological molecules.
類似化合物との比較
Similar Compounds
4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol: This compound shares the triazine core but has different substituents, leading to distinct chemical properties and applications.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Although structurally different, this compound also exhibits interesting biological activities and is used in similar research contexts.
Uniqueness
4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate is unique due to the presence of both the triazine core and the morpholine carbodithioate moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H24N6OS2 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C22H24N6OS2/c1-15-5-3-7-17(13-15)23-19-25-20(24-18-8-4-6-16(2)14-18)27-21(26-19)31-22(30)28-9-11-29-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
InChIキー |
PQGNXCHRVMKDMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC(=S)N3CCOCC3)NC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
![2-{2-[(Z)-[(2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid](/img/structure/B11662984.png)

![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663011.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({(2E)-2-[4-(thietan-3-yloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11663014.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11663016.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11663028.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11663040.png)
![ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11663042.png)
